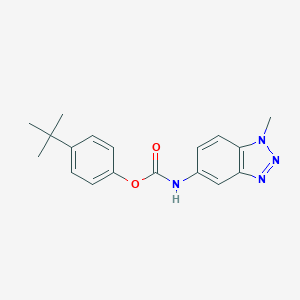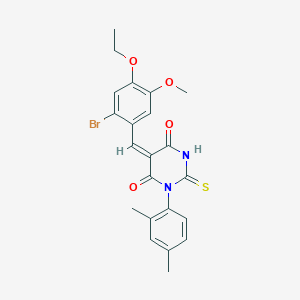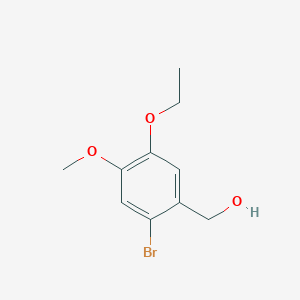
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is an organic compound with the molecular formula C18H20N4O2 and a molecular weight of 324.377 g/mol . This compound is known for its unique structure, which combines a tert-butylphenyl group with a benzotriazole moiety through a carbamate linkage. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate typically involves the reaction of 4-tert-butylphenyl isocyanate with 1-methyl-1H-1,2,3-benzotriazole-5-amine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Oxidation Reactions: The tert-butylphenyl group can be oxidized under specific conditions to form corresponding oxidation products.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzotriazole derivatives.
Oxidation Reactions: Oxidized tert-butylphenyl derivatives.
Reduction Reactions: Amine derivatives of the original compound.
Scientific Research Applications
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the carbamate linkage can undergo hydrolysis, releasing active intermediates that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)]phenylcarbamate
Uniqueness
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is unique due to its combination of a tert-butylphenyl group and a benzotriazole moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H20N4O2 |
|---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)12-5-8-14(9-6-12)24-17(23)19-13-7-10-16-15(11-13)20-21-22(16)4/h5-11H,1-4H3,(H,19,23) |
InChI Key |
XDBGULAIABOZJD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)N(N=N3)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)N(N=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-4-[(butylthio)methyl]-2-furoic acid](/img/structure/B425945.png)
![N-(2-cyanoethyl)-N-({5-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B425946.png)
![(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B425948.png)
![5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B425949.png)
![N-(2-furylmethyl)-2-{3-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B425952.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B425953.png)

![isopropyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B425956.png)
![(5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B425959.png)
![isopropyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B425960.png)
![3-Allyl-5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B425964.png)
![2-(3-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B425965.png)
![2-{3-[(1-allyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B425966.png)

